molecular formula C9H6BrF3O B1267407 4-(Trifluoromethyl)phenacyl bromide CAS No. 383-53-9

4-(Trifluoromethyl)phenacyl bromide

Cat. No.: B1267407
CAS No.: 383-53-9
M. Wt: 267.04 g/mol
InChI Key: HEMROKPXTCOASZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H6BrF3O. It is characterized by the presence of a trifluoromethyl group attached to a phenacyl bromide structure. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)phenacyl bromide can be synthesized from 4’-(trifluoromethyl)acetophenone through a bromination reaction. The process involves the use of bromine in the presence of a solvent such as anhydrous ether. The reaction is typically carried out at low temperatures to control the reactivity of bromine .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale bromination reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as aluminum chloride can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted phenacyl derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

4-(Trifluoromethyl)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as an electrophilic reagent .

Comparison with Similar Compounds

  • 2-Bromo-4’-(trifluoromethyl)acetophenone
  • 4-Fluoro-3-(trifluoromethyl)phenacyl bromide
  • 2-Bromo-4’-fluoroacetophenone
  • 2-Bromoacetophenone

Comparison: 4-(Trifluoromethyl)phenacyl bromide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it more reactive compared to similar compounds without the trifluoromethyl group. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various chemical and pharmaceutical applications .

Properties

IUPAC Name

2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMROKPXTCOASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313791
Record name 4-(Trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-53-9
Record name 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 383-53-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277303
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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